(R)-N-苄基-1-(4-甲氧基苯基)丙烷-2-胺 (S)-2-羟基-2-苯基乙酸盐

描述

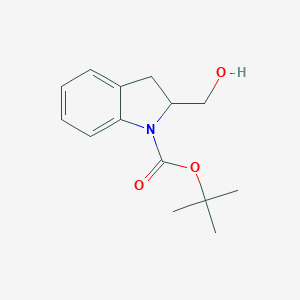

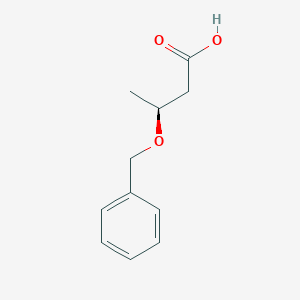

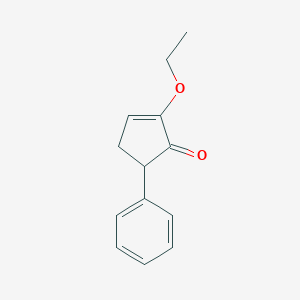

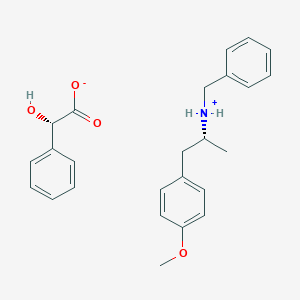

(R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate is a novel compound that is synthesized from the reaction of benzyl alcohol and 4-methoxyphenyl acetate. It is a versatile compound that can be used in various scientific applications due to its unique properties. This compound has been studied extensively and has been found to have a variety of biochemical and physiological effects.

科学研究应用

转氨酶介导合成

该化合物在转氨酶介导的对映体纯药物类1-(3′,4′-二取代苯基)丙烷-2-胺的合成中发挥着重要作用 . 转氨酶为从手性酮直接合成药学相关的二取代1-苯基丙烷-2-胺衍生物提供了一种环境友好且经济可行的方案 .

不对称合成

该化合物被用于新型二取代1-苯基丙烷-2-胺的不对称合成 . 在不对称合成优化后,®-对映体可以以88–89%的转化率和>99%的ee生产,而(S)-对映体可以通过动力学拆分选择性地获得,对应于以>48%的转化率和>95%的ee获得的相应外消旋胺的未反应部分 .

生物催化方法

生物催化方法为合成对映体纯胺提供了有吸引力的替代方案 . 该化合物用于生物催化方法,包括动力学拆分(使用脂肪酶、单胺氧化酶或转氨酶)、脂肪酶动态动力学拆分、单胺氧化酶消旋化或不对称合成(使用转氨酶、胺脱氢酶或亚胺还原酶) .

药物应用

包括该化合物在内的手性胺约占所有活性药物成分的40% . 它们还用作拆分剂,用于分离对映体 .

各种疾病的治疗

含有安非他明及其相关化合物(1-芳基丙烷-2-胺)的两种对映体的商业药物用于治疗肥胖症、帕金森病、嗜睡症和注意力缺陷多动障碍以及良性前列腺增生 . 此外,据报道L-安非他明[6,(2R)-1-苯基丙烷-2-胺]可以改善多发性硬化症患者的认知功能

作用机制

Target of Action

It is known that similar compounds, such as amphetamine derivatives, interact with various neurotransmitter systems in the brain .

Mode of Action

The compound is synthesized using immobilized whole-cell biocatalysts with ®-transaminase activity It is known that similar compounds can influence the release, reuptake, and breakdown of certain neurotransmitters in the brain .

Biochemical Pathways

The compound is involved in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones

Pharmacokinetics

It is known that similar compounds can have varying bioavailability and can cross the blood-brain barrier .

Result of Action

It is known that similar compounds can have various effects on the nervous system, potentially improving cognitive function in certain conditions .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the activity of similar compounds .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine;(2S)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.C8H8O3/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15;9-7(8(10)11)6-4-2-1-3-5-6/h3-11,14,18H,12-13H2,1-2H3;1-5,7,9H,(H,10,11)/t14-;7-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWPSGIFFIAUNQ-HQGDCIDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704866 | |

| Record name | (2S)-Hydroxy(phenyl)acetic acid--(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188690-84-8 | |

| Record name | (2S)-Hydroxy(phenyl)acetic acid--(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-Hydroxy(phenyl)acetic acid (2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZN9PQ5TVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)